molecular formula C14H17NO2 B14887721 Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate

Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate

Katalognummer: B14887721
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: CTRPBSIXTGJJSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate: is an organic compound with a complex structure that includes a tert-butyl group, a cyanomethyl group, and a phenylacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate typically involves the esterification of 4-(cyanomethyl)phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form primary amines, especially at the nitrile group.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in ester hydrolysis, the compound interacts with water molecules and enzymes to break the ester bond, releasing the corresponding acid and alcohol. In reduction reactions, the nitrile group interacts with reducing agents to form primary amines.

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 2-(4-(bromomethyl)phenyl)acetate
  • Tert-butyl 2-(4-(hydroxymethyl)phenyl)acetate
  • Tert-butyl 2-(4-(methoxymethyl)phenyl)acetate

Comparison: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. The cyanomethyl group can undergo specific reactions such as reduction to primary amines, which is not possible with the bromomethyl or methoxymethyl analogs. Additionally, the presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Eigenschaften

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

tert-butyl 2-[4-(cyanomethyl)phenyl]acetate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3

InChI-Schlüssel

CTRPBSIXTGJJSK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.